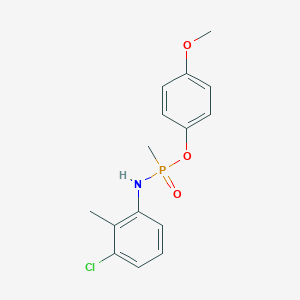![molecular formula C17H18ClNO3 B5816710 N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide, also known as UMI-77, is a small molecule inhibitor that has been increasingly used in scientific research for its ability to target and inhibit the activity of the protein MDM2. MDM2 is an important regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, UMI-77 has been shown to activate p53 and induce cell death in cancer cells, making it a promising candidate for cancer therapy.
作用机制
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide works by inhibiting the activity of MDM2, which is a negative regulator of p53. MDM2 binds to p53 and promotes its degradation, thereby preventing it from carrying out its tumor suppressor functions. By inhibiting MDM2, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide prevents the degradation of p53 and allows it to activate genes involved in cell cycle arrest and apoptosis, leading to cancer cell death.
Biochemical and physiological effects:
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to induce cell death in cancer cells, particularly those with wild-type p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
实验室实验的优点和局限性
One advantage of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide is its specificity for MDM2, which allows for targeted inhibition of p53 degradation. However, one limitation is its relatively low potency compared to other MDM2 inhibitors. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to be unstable in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide. One area of interest is the development of more potent and stable derivatives of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide that can be used in clinical settings. Another area of interest is the exploration of combination therapies involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the molecular mechanisms underlying the activity of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and its potential use in cancer therapy.
合成方法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 3-chloro-1-propanol to form 3-(3-chloropropoxy)-4-methoxybenzaldehyde. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. In particular, it has been shown to be effective in inducing cell death in cancer cells that have wild-type p53, which is often lost or mutated in cancer cells. N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-7-6-13(11-16(15)22-2)17(20)19-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPXXIFZGDEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)